molecular formula C15H18N2O3S B12139182 Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12139182
M. Wt: 306.4 g/mol
InChI Key: YQBGTDIOBKUHRU-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with various functional groups, including an ethyl ester, a methyl group, and a methylsulfanyl phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions and requires heating to facilitate the formation of the tetrahydropyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve optimization of the Biginelli reaction conditions to increase yield and purity. This can include the use of catalysts, such as Lewis acids, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidinones. Its unique structure, characterized by a tetrahydropyrimidine core and various substituents, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C14H16N2O3S
  • Molecular Weight : 292.36 g/mol

This compound's structure includes a methylsulfanyl group and a phenyl substituent, which may influence its biological interactions and therapeutic potential.

Biological Activities

Recent studies have highlighted several important biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : this compound has demonstrated potential anticancer effects in vitro. Research indicates that it may induce apoptosis in cancer cells by interacting with specific cellular pathways involved in cell cycle regulation.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that play critical roles in disease processes. For example, it may act as an inhibitor of dipeptidyl peptidase-IV (DPP-4), which is relevant in diabetes management and cancer therapy .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed that the compound interacts with specific receptors and enzymes within cells to modulate various signaling pathways.

Potential Mechanistic Pathways:

  • Cell Cycle Arrest : By inhibiting key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
This compoundTetrahydropyrimidine core with methylsulfanyl groupAntimicrobial and anticancer activity
Methyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidineDifferent substituents on the phenyl ringVaried biological activity profile
Propyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidinePropoxy group instead of methylsulfanylAltered solubility and reactivity

Case Studies and Research Findings

Research studies have documented the biological activities of this compound through various experimental approaches:

  • In Vitro Studies : Laboratory tests have shown that this compound can effectively reduce bacterial viability and inhibit fungal growth at specific concentrations.
  • In Vivo Studies : Animal models have been used to assess the anticancer efficacy of the compound. Results indicate significant tumor reduction when administered at optimized doses .
  • Mechanistic Studies : Investigations into the molecular interactions reveal that this compound may disrupt critical signaling pathways involved in cell survival and proliferation.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 6-methyl-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H18N2O3S/c1-4-20-14(18)12-9(2)16-15(19)17-13(12)10-5-7-11(21-3)8-6-10/h5-8,13H,4H2,1-3H3,(H2,16,17,19)

InChI Key

YQBGTDIOBKUHRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)SC)C

Origin of Product

United States

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